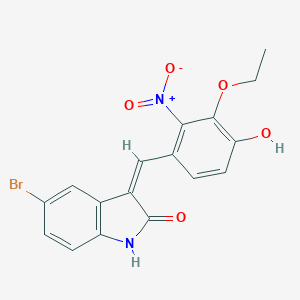![molecular formula C16H9ClFN3O4S B307916 (5Z)-5-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307916.png)
(5Z)-5-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a thiazolone derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of (5Z)-5-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is not fully understood. However, it has been reported to inhibit the growth of bacterial and fungal strains by interfering with their cell wall synthesis. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
(5Z)-5-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of bacterial and fungal strains, reduce inflammation, and induce apoptosis in cancer cells. It has also been reported to exhibit low toxicity in vitro, indicating its potential use as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (5Z)-5-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one in lab experiments include its low toxicity, potential use as a therapeutic agent, and its fluorescent properties for the detection of metal ions. However, the limitations include the need for further studies to fully understand its mechanism of action and its potential side effects.
Direcciones Futuras
There are several future directions for the research of (5Z)-5-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one. These include further studies to understand its mechanism of action, its potential use as a therapeutic agent for various diseases, and its applications as a fluorescent probe for the detection of metal ions. In addition, the development of new synthesis methods for this compound may lead to its further applications in scientific research.
Métodos De Síntesis
The synthesis of (5Z)-5-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been reported in the literature using various methods. One of the most common methods involves the reaction of 4-fluoroaniline with chloroacetyl chloride in the presence of triethylamine to obtain 2-(4-fluoroanilino)-1-chloroacetone. This intermediate is then reacted with 2-amino-5-chloro-3-nitrophenol to obtain (5Z)-5-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one.
Aplicaciones Científicas De Investigación
(5Z)-5-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been studied for its potential applications in various fields of scientific research. It has been reported to exhibit antimicrobial, anti-inflammatory, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Nombre del producto |
(5Z)-5-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one |
|---|---|
Fórmula molecular |
C16H9ClFN3O4S |
Peso molecular |
393.8 g/mol |
Nombre IUPAC |
(5Z)-5-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H9ClFN3O4S/c17-9-5-8(14(22)12(7-9)21(24)25)6-13-15(23)20-16(26-13)19-11-3-1-10(18)2-4-11/h1-7,22H,(H,19,20,23)/b13-6- |
Clave InChI |
MFUAVIUJZHQKQR-MLPAPPSSSA-N |
SMILES isomérico |
C1=CC(=CC=C1NC2=NC(=O)/C(=C/C3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O)/S2)F |
SMILES |
C1=CC(=CC=C1NC2=NC(=O)C(=CC3=CC(=CC(=C3O)[N+](=O)[O-])Cl)S2)F |
SMILES canónico |
C1=CC(=CC=C1NC2=NC(=O)C(=CC3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O)S2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(hexylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307834.png)
![7-Acetyl-3-(hexylsulfanyl)-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307836.png)
![2-[5-bromo-2-ethoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]-N-phenylacetamide](/img/structure/B307838.png)

![6-[4-(Benzyloxy)-3-ethoxyphenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307841.png)
![1-[6-(3-ethoxy-2-methoxyphenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307842.png)
![(3Z)-3-[2-(benzyloxy)-3-methoxybenzylidene]-5-bromo-1,3-dihydro-2H-indol-2-one](/img/structure/B307845.png)
![2,4-Dibromo-6-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether](/img/structure/B307848.png)
![N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline](/img/structure/B307849.png)
![3-heptylsulfanyl-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one](/img/structure/B307850.png)
![Ethyl 2-methyl-4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ether](/img/structure/B307851.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307852.png)
![3-(Methylsulfanyl)-6-[2-(pentyloxy)phenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307854.png)
![2-Methyl-6-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B307855.png)